molecular formula C6H7ClO2 B1315618 3,6-Dihydro-2H-pyran-4-carbonyl chloride CAS No. 99338-34-8

3,6-Dihydro-2H-pyran-4-carbonyl chloride

Cat. No.: B1315618
CAS No.: 99338-34-8
M. Wt: 146.57 g/mol
InChI Key: BBLYANOLZJZUQK-UHFFFAOYSA-N
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Description

. This compound is a derivative of pyran, a six-membered oxygen-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyran-4-carbonyl chloride typically involves the reaction of 3,6-dihydro-2H-pyran with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,6-Dihydro-2H-pyran+Phosgene3,6-Dihydro-2H-pyran-4-carbonyl chloride+HCl\text{3,6-Dihydro-2H-pyran} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3,6-Dihydro-2H-pyran+Phosgene→3,6-Dihydro-2H-pyran-4-carbonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyran-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 3,6-dihydro-2H-pyran-4-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Hydrolysis is performed using water or aqueous base under mild conditions.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study.

    Medicine: It is used in the development of drug candidates and as a building block for the synthesis of bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyran-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar structure but lacking the carbonyl chloride group.

    2,3-Dihydropyran: Another isomer of dihydropyran with different reactivity and applications.

Uniqueness

3,6-Dihydro-2H-pyran-4-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to other dihydropyran derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLYANOLZJZUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540089
Record name 3,6-Dihydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99338-34-8
Record name 3,6-Dihydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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